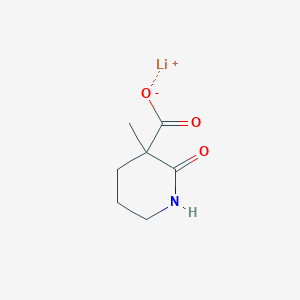

Lithium;3-methyl-2-oxopiperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Specific Chemical Compounds

Lithium;3-methyl-2-oxopiperidine-3-carboxylate has been implicated in the synthesis of specific chemical compounds, demonstrating its versatility as a reagent. For instance, the Birch reduction process, employing lithium in liquid ammonia, facilitates the synthesis of specific 3-oxocyclohexene carboxylic acids from m-anisic acid. This method yields compounds like methyl 3-oxo-1-cyclohexenecarboxylate, which serves as useful dienophiles and photoreagents (Webster & Silverstein, 1987).

Advancements in Amino Acid Synthesis

In another study, this compound was utilized in the synthesis and ring-opening of Methyl 2‐Alkyl‐3‐(alkyl/aryl)‐1‐benzoylaziridine‐2‐carboxylates, leading to the synthesis of polysubstituted amino acids. This process illustrates the compound's utility in creating complex amino acid structures, a fundamental component in peptide synthesis and pharmaceutical applications (Papa & Tomasini, 2000).

Neurological and Cellular Research

Lithium compounds have been widely recognized for their role in neurological and cellular research. A study on the neuroprotective effects of lithium indicates its potential in the treatment of neurodegenerative disorders. Lithium's ability to modulate cellular processes such as autophagy, oxidative stress, and mitochondrial function underscores its relevance in biomedical research, particularly in understanding and potentially treating conditions like Alzheimer's disease (Rowe & Chuang, 2004).

Molecular Imaging and Contrast Agents

Moreover, this compound derivatives have been explored as components of molecular imaging and contrast agents. A specific example includes the development of a highly stable L-alanine-based mono(aquated) Mn(II) complex, where lithium plays a critical role in the stability and efficacy of the contrast agent for T1-weighted MRI imaging. This application demonstrates the compound's potential in enhancing diagnostic imaging techniques (Khannam et al., 2017).

Chemical Sensor Development

This compound also finds application in the development of chemical sensors. A study reported the creation of a pH-independent fluorescent chemosensor for highly selective lithium ion sensing. This development is particularly relevant in clinical settings for monitoring lithium levels in patients, showcasing the compound's utility beyond traditional applications (Citterio et al., 2007).

Wirkmechanismus

Target of Action

The primary target of Lithium is the G protein associated with the dopamine neurotransmitter . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .

Mode of Action

Lithium interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein . This likely corrects the dopamine dysregulation observed in conditions like bipolar affective disorder . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

The affected pathways include the dopamine and glutamate pathways . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission . In the glutamate pathway, lithium downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .

Pharmacokinetics

The related compound, methyl 2-oxopiperidine-3-carboxylate, is known to have high gastrointestinal absorption . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Lithium is known to have neuroprotective effects . By modulating neurotransmission and regulating gene transcription, lithium may help maintain neuronal health and function .

Eigenschaften

IUPAC Name |

lithium;3-methyl-2-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.Li/c1-7(6(10)11)3-2-4-8-5(7)9;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXXJWOVKJTSAZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCNC1=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B2891434.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)